2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 144.214 g/mol. This compound is classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH). Its structure features an ethyl group and a methyl group attached to a pentanoic acid backbone, which contributes to its unique properties and reactivity.
2-Ethyl-4-methylpentanoic acid can be derived from various synthetic pathways, often involving the manipulation of simpler organic compounds. It is commonly utilized in the production of industrial chemicals, fragrances, and as an intermediate in organic synthesis.
This compound falls under the category of carboxylic acids, which are characterized by their acidic properties and ability to form hydrogen bonds. It is also classified as a branched-chain fatty acid due to its structure.
The synthesis of 2-Ethyl-4-methylpentanoic acid can be achieved through several methods, primarily involving aldol condensation reactions. One common approach involves the reaction of an aldehyde with a ketone in the presence of a base, followed by dehydration to yield the desired carboxylic acid.
The molecular structure of 2-Ethyl-4-methylpentanoic acid consists of a pentanoic acid chain with two substituents:
This structural arrangement contributes to its unique physical and chemical properties.
2-Ethyl-4-methylpentanoic acid participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 2-Ethyl-4-methylpentanoic acid primarily involves its reactivity as a nucleophile due to the presence of the carboxyl group. This allows it to interact with electrophiles, forming covalent bonds that lead to various organic transformations. Its role as an intermediate in organic synthesis is significant, as it can participate in multiple pathways depending on the reaction conditions.
2-Ethyl-4-methylpentanoic acid has several applications across different fields:
2-Ethyl-4-methylpentanoic acid (EMPA, C₈H₁₆O₂) is a branched-chain carboxylic acid with the molecular weight of 144.21 g/mol. It serves as a critical reference compound in comparative toxicology and pharmacology due to its structural similarity to both therapeutic and toxicologically active fatty acids like valproic acid (VPA) and 2-ethylhexanoic acid (EHA). EMPA’s physicochemical properties—including a boiling point of 230.6°C, logP of 2.54, and vapor pressure of 0.0±1.0 mmHg at 25°C—underpin its biological interactions and experimental utility [1] [5] [8]. The compound is registered under multiple CAS numbers (108-81-6, 56640-31-4), reflecting its isomeric variations and research applications [5] [8].
Table 1: Key Identifiers of 2-Ethyl-4-methylpentanoic Acid
Property | Value |
---|---|
Systematic Name | 2-Ethyl-4-methylpentanoic acid |
CAS Registry Numbers | 108-81-6, 56640-31-4 |
Molecular Formula | C₈H₁₆O₂ |
Molecular Weight | 144.21 g/mol |
Boiling Point | 230.6 ± 8.0 °C (760 mmHg) |
LogP | 2.54 |
Synonyms | 2-Ethyl-4-methylvaleric acid; EMPA |
The systematic exploration of branched-chain carboxylic acids began in the mid-20th century, driven by efforts to optimize the anticonvulsant properties of valproic acid (VPA). Researchers synthesized analogues with modified alkyl branching to dissociate therapeutic effects from teratogenicity. EMPA emerged in the 1980s–1990s through studies by Löscher, Nau, and Bojic, who methodically altered carbon chain lengths and branching positions (e.g., C2-ethyl vs. C4-methyl groups) [3] [9]. Unlike VPA—a known human teratogen—EMPA demonstrated anticonvulsant efficacy in murine models without inducing neural tube defects, positioning it as a chemically "safer" candidate for mechanistic research [3] [9]. This work established EMPA as a pivotal tool for probing structure-activity relationships (SAR) in neuroactive fatty acids.
EMPA, VPA, and EHA share core structural motifs but exhibit distinct toxicological and pharmacological profiles due to branching geometry:
Table 2: Structural and Functional Comparison of VPA Analogues
Compound | Structure | Key Uses | Neurotoxicity | Teratogenicity |
---|---|---|---|---|
Valproic acid (VPA) | 2-Propylpentanoic acid | Anticonvulsant drug | High | High |
2-Ethylhexanoic acid (EHA) | 2-Ethylhexanoic acid | Plasticizer, paint dryer | Moderate | Moderate |
2-Ethyl-4-methylpentanoic acid (EMPA) | Branched C8 fatty acid | Research model for SAR studies | Low | Undetectable |
The teratogenic divergence stems from stereochemical constraints: VPA inhibits histone deacetylases (HDACs) and disrupts neurulation, whereas EMPA’s branched topology impedes binding to HDACs or other targets governing neural tube closure. Studies confirm EMPA lacks effects on HDAC activity and retinoic acid signaling—pathways critically disrupted by VPA [2] [4]. In the embryonic stem cell test (ESTn), EMPA (up to 1 mM) showed no inhibition of neuronal differentiation, unlike VPA and EHA [2] [3].
A. Discriminating Teratogenic Mechanisms in In Vitro Models
EMPA’s non-teratogenic profile makes it indispensable for validating developmental toxicity assays. In the neural Embryonic Stem Cell Test (ESTn), EMPA exposure (0.1–1 mM) caused negligible alterations in neuroectodermal differentiation markers (Nes, Tubb3, Msx2), while VPA and EHA significantly dysregulated these genes at equivalent doses. This precision enables researchers to isolate structural determinants of toxicity [2]. For example:
Table 3: Effects of VPA Analogues in the ESTn Model
Endpoint | VPA | EHA | EMPA |
---|---|---|---|
Neural marker (Nes) | ↓↓↓ (83%) | ↓↓ (65%) | ↔ (8%) |
Neuronal marker (Tubb3) | ↓↓↓ (79%) | ↓ (42%) | ↔ (5%) |
Neural crest marker (Msx2) | ↓↓↓ (91%) | ↓↓ (70%) | ↔ (12%) |
Morphological disruption | Severe | Moderate | None |
Data adapted from Toxicology Letters 303:28–37 [2]
B. Probing Anticonvulsant Mechanisms
Like VPA, EMPA modulates phosphoinositide (PIP/PIP2) synthesis inhibition—a mechanism linked to seizure control. However, EMPA achieves this without depleting inositol pools or disrupting neurodevelopment. In vitro seizure models show EMPA analogues (e.g., nonanoic acid) exhibit 3-fold greater potency than VPA in suppressing epileptiform activity, highlighting branched-chain acids as promising scaffolds for novel anticonvulsants [4].
C. Regulatory and Mechanistic Applications
EMPA is a benchmark in integrated testing strategies (ITS) for developmental neurotoxicity (DNT). Its use in the ESTn demonstrates how in vitro systems can distinguish toxic/non-toxic structural analogues, reducing animal testing under REACH legislation [2] [3]. Furthermore, EMPA helps identify molecular initiating events in DNT pathways, such as:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1